6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
Description
6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene (C=S) group at position 2 and a ketone at position 2.
- Substituents: A (5Z)-configured methylidene group linked to a 4-(methoxycarbonyl)phenyl moiety.
This compound belongs to the thiazolidinone class, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The methoxycarbonyl group may enhance metabolic stability and binding affinity to target proteins compared to simpler phenyl derivatives .
Properties
IUPAC Name |
6-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-17(23)13-8-6-12(7-9-13)11-14-16(22)19(18(25)26-14)10-4-2-3-5-15(20)21/h6-9,11H,2-5,10H2,1H3,(H,20,21)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMFEQSSASVFM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid typically involves the condensation of a thiazolidine derivative with a methoxycarbonyl-substituted benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of Methoxycarbonyl Group
The methoxycarbonyl (-COOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid (-COOH). This reaction is critical for modifying solubility or enabling further derivatization.
*Yields estimated from analogous ester hydrolysis in thiazolidinone derivatives .
Nucleophilic Substitution at Thione Sulfur
The sulfanylidene (C=S) group is susceptible to nucleophilic attack, enabling substitution with amines or thiols:
Oxidation of Thione to Sulfonyl Group
The C=S group oxidizes to sulfonyl (C=O₂) under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield* |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 8 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfonyl-1,3-thiazolidin-3-yl]hexanoic acid | ~70% |
| m-CPBA | CH₂Cl₂, 0°C to rt, 4 hours | Same as above | ~90% |
*Based on oxidation trends in structurally related thiazolidinones .
Conjugate Addition Reactions
The α,β-unsaturated ketone system in the methylidene-thiazolidinone core allows Michael additions:
| Nucleophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Grignard reagents (MeMgBr) | THF, -78°C, 2 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]-methyl(Me)-idene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanoic acid | Predominantly Z |
| Sodium borohydride | MeOH, 0°C, 1 hour | Reduced dihydrothiazolidinone derivative | Non-selective |
Decarboxylation and Side-Chain Modifications
The hexanoic acid side chain participates in esterification or amidation:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | SOCl₂, followed by EtOH | Reflux, 6 hours | Ethyl 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanoate |
| Amide formation | EDC/HOBt, aniline | DMF, rt, 24 hours | 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl]hexanamide |
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate influenced by electron-withdrawing effects of the thiazolidinone ring .
-
Thione Reactivity : The thiocarbonyl group’s electrophilicity is enhanced by conjugation with the methylidene system, facilitating nucleophilic attacks .
-
Oxidation : Follows a radical pathway for H₂O₂, while m-CPBA mediates electrophilic oxidation.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of compound 1 is its potential as an anticancer agent. Studies have indicated that compounds with thiazolidinone moieties exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of thiazolidinones can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. The specific structural features of compound 1 may enhance its efficacy against certain types of cancer, particularly those resistant to conventional therapies.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Thiazolidinones are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies suggest that compound 1 exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and tested their cytotoxicity against human breast cancer cells (MCF-7). Among these derivatives, compound 1 demonstrated a notable IC50 value indicating effective inhibition of cell viability compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology investigated the antimicrobial properties of several thiazolidinone derivatives. Compound 1 was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and molecular properties of the target compound with analogs:
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in ) enhance binding to hydrophobic enzyme pockets.
- Hydroxyl groups (e.g., 2-hydroxyphenyl in ) improve antioxidant activity via radical scavenging.
- Chain Length: Hexanoic acid chains (vs. shorter acetic/propanoic acids) increase solubility and bioavailability, as seen in improved pharmacokinetics for hexanoic derivatives .
Reactivity Trends :
- Thiazolidinones with electron-deficient aromatic rings (e.g., methoxycarbonyl in the target compound) exhibit slower hydrolysis rates than electron-rich analogs .
- The hexanoic acid side chain undergoes esterification or amidation for prodrug development, enhancing membrane permeability .
Computational and Crystallographic Insights
- SHELX Software: Used for refining crystal structures of thiazolidinones, confirming Z-configuration of the methylidene group and planarity of the thiazolidinone ring .
Biological Activity
Overview of 6-[(5Z)-5-{[4-(Methoxycarbonyl)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazolidinone core structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Thiazolidinones have shown promising antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Anticancer Activity
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK pathway and the inhibition of cell proliferation. Some studies have highlighted specific thiazolidinones that target cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications.
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis.
The biological activity of thiazolidinones is often attributed to their ability to:
- Interact with enzymes involved in metabolic pathways.
- Modulate gene expression related to apoptosis and inflammation.
- Act as inhibitors of protein kinases or other signaling molecules.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of thiazolidinone derivatives demonstrated that certain modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study concluded that the presence of methoxycarbonyl groups increased the compound's lipophilicity, facilitating better membrane penetration and higher bioavailability in tumor tissues.
Q & A
Q. What synthetic routes are commonly employed to prepare this thiazolidinone-based compound, and what reaction conditions are critical?
The compound is synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl hexanoic acid) and 4-(methoxycarbonyl)benzaldehyde under reflux in ethanol. Piperidine is often used as a catalyst to promote Knoevenagel condensation, with reaction times ranging from 72–96 hours. Post-reaction, acidification with glacial acetic acid precipitates the product, which is purified via silica gel chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?
- ¹H/¹³C NMR : Critical for confirming the Z-configuration of the methylidene group (δ ~7.5–8.0 ppm for aromatic protons; δ ~125–140 ppm for olefinic carbons).
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S content (e.g., deviations <0.3%) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for this compound?
While direct studies are limited, structurally related thiazolidinones show:
- Anticancer activity : Inhibition of cancer cell proliferation via apoptosis induction (e.g., IC₅₀ values in µM range against HeLa cells) .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Antioxidant capacity : DPPH radical scavenging (EC₅₀ ~20–50 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized given the variability in reported methodologies (e.g., 34–74%)?
- Catalyst screening : Test alternatives to piperidine (e.g., morpholine, ammonium acetate) to reduce side reactions.
- Solvent optimization : Replace ethanol with DMF or toluene to enhance solubility and reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yields >60% .
Q. What challenges arise in characterizing the stereochemistry and tautomeric forms of this compound?
- X-ray crystallography : Resolves Z/E isomerism and confirms the thione (C=S) vs. thiol tautomer. For example, a related compound (CAS 881443-07-8) showed unambiguous Z-configuration via single-crystal analysis .
- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., thione ↔ enethiol) by monitoring temperature-dependent chemical shifts .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace methoxycarbonyl with nitro or halogen groups) to assess impact on bioactivity .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed anticancer activity .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazolidinone core, hexanoic acid chain) for target binding .
Q. How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Purity validation : Confirm compound purity (>98% by HPLC) to exclude confounding effects from impurities .
- Dose-response replication : Test multiple concentrations in triplicate to ensure reproducibility .
Methodological Guidance
Q. What in vitro assays are recommended to evaluate the compound’s mechanism of action?
- Apoptosis assays : Annexin V/PI staining to quantify early/late apoptotic cells .
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., topoisomerase II) via gel electrophoresis .
- ROS detection : Use DCFH-DA fluorescence to assess antioxidant activity in cell-free systems .
Q. How can stability and degradation profiles be assessed under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
